2-(3-Chlorophenyl)-2-pentanol
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Overview
Description
2-(3-Chlorophenyl)-2-pentanol is an organic compound characterized by a chlorophenyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-pentanol typically involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and requires a suitable solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-pentanone.
Reduction: Formation of 2-(3-chlorophenyl)-2-pentane.
Substitution: Formation of compounds like 2-(3-methoxyphenyl)-2-pentanol or 2-(3-cyanophenyl)-2-pentanol.
Scientific Research Applications
2-(3-Chlorophenyl)-2-pentanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-pentanol
- 2-(2-Chlorophenyl)-2-pentanol
- 2-(3-Bromophenyl)-2-pentanol
Uniqueness
2-(3-Chlorophenyl)-2-pentanol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers and analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Properties
IUPAC Name |
2-(3-chlorophenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h4-6,8,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWUCJQQXEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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